4-氯异噁唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

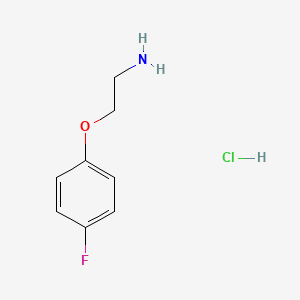

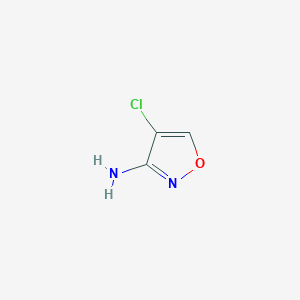

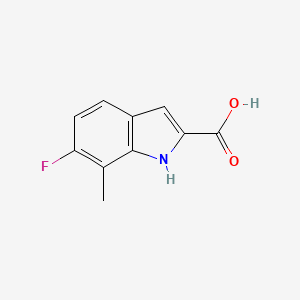

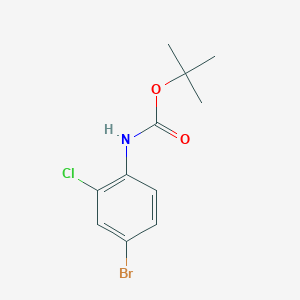

4-Chloroisoxazol-3-amine is a chemical compound with the molecular formula C3H3ClN2O . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of isoxazoles, including 4-Chloroisoxazol-3-amine, often involves enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides . This process is considered eco-friendly and offers a high-yielding, regiospecific, and metal-free synthetic route for the synthesis of 3,4-disubstituted isoxazoles .Molecular Structure Analysis

The molecular structure of 4-Chloroisoxazol-3-amine is characterized by the presence of a five-membered isoxazole ring with a chlorine atom attached to it . The InChI code for this compound is 1S/C3H3ClN2O/c4-2-1-7-6-3(2)5/h1H, (H2,5,6) .科学研究应用

Drug Discovery and Development

4-Chloroisoxazol-3-amine: is a valuable building block in medicinal chemistry due to its isoxazole ring, a core structure found in many commercially available drugs . Its incorporation into drug candidates can lead to a variety of biological activities, making it a versatile compound for developing new therapeutics.

Metal-Free Synthetic Routes

The compound plays a significant role in metal-free synthetic strategies for isoxazoles . This is particularly important as metal-catalyzed reactions often have drawbacks such as high costs, toxicity, and environmental concerns. Utilizing 4-Chloroisoxazol-3-amine can lead to more sustainable and eco-friendly synthesis of isoxazoles.

Anticancer Research

Isoxazole derivatives, including those derived from 4-Chloroisoxazol-3-amine , have shown promise in anticancer research . The ability to modify the isoxazole ring allows for the creation of compounds with potential anticancer properties.

Anti-Inflammatory Applications

The isoxazole moiety is known for its anti-inflammatory properties . As such, 4-Chloroisoxazol-3-amine can be used to synthesize new molecules that could serve as anti-inflammatory agents.

Antimicrobial Agents

Research has indicated that isoxazole derivatives exhibit antimicrobial activity . 4-Chloroisoxazol-3-amine could be used to develop new antimicrobial compounds that help combat resistant strains of bacteria.

Neurological Disorders

Compounds containing the isoxazole ring have been studied for their potential in treating neurological disorders such as depression and epilepsy . 4-Chloroisoxazol-3-amine could contribute to the synthesis of new drugs targeting these conditions.

Immunomodulatory Effects

Isoxazole derivatives have been explored for their immunosuppressant activities . This suggests that 4-Chloroisoxazol-3-amine could be instrumental in creating new treatments for autoimmune diseases.

Nanotechnology

While not directly linked to 4-Chloroisoxazol-3-amine , isoxazoles have been mentioned in the context of nanotechnology applications . The compound could potentially be used in the synthesis of novel nanoparticles with medical applications, such as drug delivery systems.

安全和危害

未来方向

Isoxazole derivatives, including 4-Chloroisoxazol-3-amine, have been found to possess various biological activities such as antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

属性

IUPAC Name |

4-chloro-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O/c4-2-1-7-6-3(2)5/h1H,(H2,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROCLEQLTVECMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1322261.png)

![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)

![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)